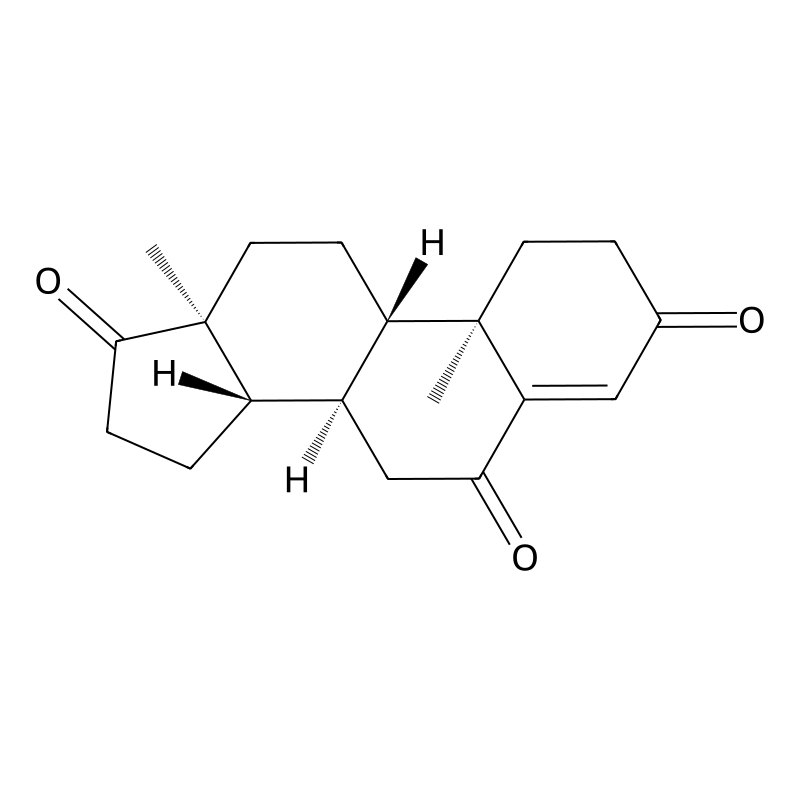

Androst-4-ene-3,6,17-trione

Content Navigation

Researchers requiring an irreversible aromatase inhibitor for kinetic studies often face variability with reversible agents. Androst-4-ene-3,6,17-trione (6-OXO) addresses this with:

- 3.7-fold faster inactivation rate vs ATD, enabling robust CYP19A1 time-dependent assay calibration.

- Irreversible covalent binding for stable enzyme-inhibitor complexes in structural biology.

- Versatile trione scaffold for B-ring derivatization.

Supplied with ≥98% HPLC purity and full QC documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Androst-4-ene-3,6,17-trione, commonly referred to as 6-OXO, is a highly characterized steroidal aromatase inhibitor featuring a distinct trione backbone at the C3, C6, and C17 positions [1]. In biochemical applications, it functions as a mechanism-based, irreversible suicide substrate for the cytochrome P450 enzyme aromatase (CYP19A1), driving a time-dependent loss of enzyme activity [1]. For procurement professionals and laboratory buyers, this compound serves as a critical reference standard for calibrating time-dependent inhibition assays and as a versatile synthetic precursor for developing novel A- and B-ring-substituted steroidal inhibitors [2]. Its well-documented kinetic profile makes it a reliable baseline material for comparative pharmacology and structural biology workflows [1].

Research Fit

References

- [1] Covey DF, Hood WF. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity. Endocrinology. 1981 Apr;108(4):1597-9.

- [2] Numazawa M, Tachibana M. A- or B-ring-substituted derivatives of androst-4-ene-3,6,17-trione as aromatase inhibitors. Structure-activity relationships. Steroids. 1994 Oct;59(10):579-85.

Substituting Androst-4-ene-3,6,17-trione with purely competitive aromatase inhibitors (such as aminoglutethimide) or alternative steroidal suicide substrates (like 1,4,6-androstatriene-3,17-dione, ATD) fundamentally alters assay kinetics and target engagement profiles [1]. Unlike reversible inhibitors that maintain equilibrium, Androst-4-ene-3,6,17-trione undergoes enzyme-catalyzed conversion into a reactive intermediate that covalently binds the active site, resulting in permanent enzyme inactivation [1]. Furthermore, compared to its close triene analog ATD, Androst-4-ene-3,6,17-trione exhibits a significantly faster pseudo-first-order inactivation rate [1]. Using ATD as a generic substitute in time-sensitive high-throughput screening or mechanism-based calibration protocols will lead to artificially prolonged inactivation curves, compromising the reproducibility of assay benchmarking[1].

Substitution Risk

Accelerated Irreversible Enzyme Inactivation Kinetics

In comparative evaluations using human placental aromatase, Androst-4-ene-3,6,17-trione demonstrates a pseudo-first-order overall rate constant for activity decrease (kinact) of 4.03 x 10^-3 s^-1 [1]. In contrast, the widely used structural analog 1,4,6-androstatriene-3,17-dione (ATD) exhibits a slower kinact of 1.10 x 10^-3 s^-1 [1]. This translates to a 3.7-fold faster rate of irreversible enzyme inactivation for Androst-4-ene-3,6,17-trione, making it a highly effective positive control for rapid time-dependent inhibition assays[1].

| Evidence Dimension | Pseudo-first-order inactivation rate constant (kinact) |

| Target Compound Data | 4.03 x 10^-3 s^-1 |

| Comparator Or Baseline | 1,4,6-androstatriene-3,17-dione (ATD) at 1.10 x 10^-3 s^-1 |

| Quantified Difference | 3.7-fold faster inactivation rate |

| Conditions | Human placental aromatase microsomes |

Procurement of this specific compound ensures faster assay completion and sharper calibration curves when establishing baselines for novel mechanism-based inhibitors.

ATD: 1.10 × 10⁻³ s⁻¹

3.7-fold faster inactivation

Binding Affinity and Concentration Requirements

While Androst-4-ene-3,6,17-trione inactivates aromatase faster than ATD, it binds to the enzyme with an apparent Ki of 0.43 µM, compared to ATD's tighter binding affinity of 0.18 µM [1]. This 2.4-fold difference in binding affinity dictates that higher molar concentrations of Androst-4-ene-3,6,17-trione are required to achieve equivalent initial active-site saturation prior to the irreversible inactivation step[1].

| Evidence Dimension | Apparent inhibition constant (Ki) |

| Target Compound Data | 0.43 µM |

| Comparator Or Baseline | 1,4,6-androstatriene-3,17-dione (ATD) at 0.18 µM |

| Quantified Difference | 2.4-fold higher Ki (lower initial binding affinity) |

| Conditions | Human placental aromatase microsomes |

Buyers and assay developers must account for this specific Ki value when calculating required procurement volumes and designing concentration gradients for high-throughput screening.

Precursor Suitability for B-Ring Functionalization

Androst-4-ene-3,6,17-trione serves as a highly efficient synthetic starting material for generating structurally complex aromatase inhibitors[1]. Research demonstrates that it undergoes direct lead tetraacetate oxidation to successfully yield 7-alpha-acetoxy-4-ene-3,6-dione steroid derivatives [1]. Using simpler baseline androgens (like androstenedione) lacks the necessary C6 ketone activation required to direct this specific oxidation pathway, making the trione backbone indispensable for this synthetic route [1].

| Evidence Dimension | Synthetic route compatibility (lead tetraacetate oxidation) |

| Target Compound Data | Successfully yields 7-alpha-acetoxy derivatives |

| Comparator Or Baseline | Standard androstenedione (lacks C6 ketone activation) |

| Quantified Difference | Enables direct functionalization at the C7 position |

| Conditions | Lead tetraacetate oxidation in synthetic laboratory conditions |

Procuring this specific trione precursor eliminates multi-step functionalization requirements when synthesizing novel B-ring substituted steroidal libraries.

DHT: +192%, +265%

T/E ratio: +53%, +67%

Positive Control in Time-Dependent Inhibition Assays

Due to its 3.7-fold faster inactivation rate compared to ATD, Androst-4-ene-3,6,17-trione is a highly effective reference standard for calibrating high-throughput screens and kinetic assays designed to identify novel mechanism-based aromatase inactivators [1].

Synthetic Precursor for Substituted Steroidal Inhibitors

The distinct trione backbone allows direct lead tetraacetate oxidation, making this compound an ideal starting material for medicinal chemistry programs focused on synthesizing 7-alpha-acetoxy and other B-ring substituted aromatase inhibitors [2].

Structural Biology and Crystallography Workflows

Because it forms an irreversible covalent adduct with the CYP19A1 active site, this compound is highly suitable for X-ray crystallography and structural biology studies that require locking the enzyme in a stable, permanently inactivated conformation[1].

Application Fit Matrix

References

- [1] Covey DF, Hood WF. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity. Endocrinology. 1981 Apr;108(4):1597-9.

- [2] Numazawa M, Tachibana M. A- or B-ring-substituted derivatives of androst-4-ene-3,6,17-trione as aromatase inhibitors. Structure-activity relationships. Steroids. 1994 Oct;59(10):579-85.

XLogP3

UNII

Wikipedia

Explore Compound Types